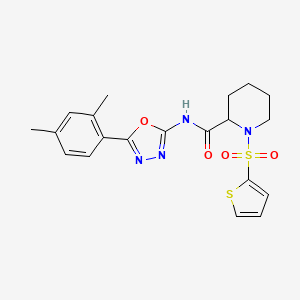

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Description

N-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 2,4-dimethylphenyl group and a piperidine-2-carboxamide moiety modified with a thiophene sulfonyl substituent. The sulfonyl group enhances metabolic stability and binding affinity, while the oxadiazole ring contributes to π-π stacking interactions with biological targets .

Properties

IUPAC Name |

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S2/c1-13-8-9-15(14(2)12-13)19-22-23-20(28-19)21-18(25)16-6-3-4-10-24(16)30(26,27)17-7-5-11-29-17/h5,7-9,11-12,16H,3-4,6,10H2,1-2H3,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPELFBCAVPJATE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C17H21N3O3S

- Molecular Weight : Approximately 371.4 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of tubulin polymerization, similar to other oxadiazole derivatives. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

Research indicates that compounds with oxadiazole rings exhibit significant anticancer properties. A study on related compounds demonstrated that 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides showed potent antiproliferative activity with an IC50 value of 120 nM against certain cancer cell lines . The mechanism involves the disruption of microtubule dynamics, leading to cell death.

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Tubulin inhibitor |

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide | 120 | Tubulin polymerization inhibition |

Antimicrobial Activity

Oxadiazole derivatives have also been explored for their antimicrobial properties. The structural features of this compound may confer similar antimicrobial effects. In vitro studies are necessary to quantify its efficacy against various bacterial and fungal strains.

Case Studies and Research Findings

Several studies have investigated the biological activities of oxadiazole derivatives:

-

Antitumor Activity : A series of oxadiazole derivatives were tested for their ability to inhibit cancer cell proliferation. Compounds similar to the target compound showed significant activity against prostate cancer cells.

"The SAR-guided optimization yielded compounds with notable potency in antiproliferative assays" .

- Tubulin Inhibition : Research highlighted that oxadiazole-based compounds act as effective tubulin inhibitors. This class of compounds has shown promise in treating cancers by disrupting microtubule dynamics.

- Inflammation Modulation : Other derivatives have demonstrated anti-inflammatory properties through various mechanisms, including inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

- Compounds with 4-methoxyphenylsulfonyl (e.g., 8i, 8k) exhibit higher molecular weights (~500–545 g/mol) due to bulky substituents, which may reduce solubility compared to the target compound . Tert-butyl-oxadiazole derivatives (e.g., 12q) prioritize lipophilicity and CNS penetration, as seen in cannabinoid receptor ligands .

Enzyme Inhibition and Receptor Binding

- LOX Inhibition : Compound 8a (structurally analogous to the target compound) demonstrated lipoxygenase (LOX) inhibition (IC₅₀ = 12.3 µM), attributed to the oxadiazole-thioether linkage and sulfonyl-piperidine motif .

- Cannabinoid Receptor Affinity: Compound 12q showed CB1 receptor selectivity (IC₅₀ = 1.35 nM) due to its tert-butyl-oxadiazole and halogenated aryl groups . The absence of similar substituents in the target compound suggests divergent biological targets.

- VEGFR-2 Interaction : Compounds like 10 and 13 () with naphthalene-based substituents exhibited antiangiogenic activity, highlighting the role of extended aromatic systems in kinase inhibition .

Spectral and Analytical Data

Preparation Methods

Hydrazide Formation

2,4-Dimethylbenzoic acid (1) is treated with thionyl chloride to form the corresponding acid chloride (2), which reacts with hydrazine hydrate to yield 2,4-dimethylbenzohydrazide (3).

Reaction Conditions :

- Thionyl chloride (2.5 equiv), reflux, 4 hr.

- Hydrazine hydrate (1.2 equiv), ethanol, 0–5°C, 2 hr.

Cyclodehydration to Oxadiazole

Compound (3) undergoes cyclodehydration with cyanogen bromide (BrCN) in anhydrous dichloromethane to form 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine (4).

Optimized Parameters :

- BrCN (1.1 equiv), DCM, 25°C, 12 hr.

- Yield: 78–82% after silica gel chromatography.

Preparation of the Piperidine-2-Carboxamide Sulfonyl Derivative

The piperidine fragment is synthesized through a multi-step sequence involving ring formation, sulfonation, and amidation.

Piperidine Ring Formation

Piperidine-2-carboxylic acid (5) is prepared via Buchwald-Hartwig amination of δ-valerolactam, followed by hydrolysis (Figure 3).

Key Steps :

- δ-Valerolactam (6) reacts with methyl acrylate under Pd catalysis to form methyl piperidine-2-carboxylate (7).

- Hydrolysis with 6M HCl yields piperidine-2-carboxylic acid (5).

Reaction Metrics :

- Pd(OAc)₂ (5 mol%), Xantphos ligand, 100°C, 24 hr.

- Hydrolysis: 6M HCl, reflux, 6 hr; Yield: 85–90%.

Sulfonation at Piperidine N-1

Piperidine-2-carboxylic acid (5) is sulfonated with thiophene-2-sulfonyl chloride (8) to introduce the sulfonyl group (Figure 4).

Procedure :

- Activation : Compound (5) is treated with triethylamine (2.0 equiv) in dry THF at 0°C.

- Sulfonation : Thiophene-2-sulfonyl chloride (1.2 equiv) is added dropwise, stirred for 6 hr at 25°C.

- Workup : Aqueous extraction, column chromatography (hexane:EtOAc = 3:1).

Yield : 70–75% (9).

Carboxamide Formation

The carboxylic acid (9) is converted to the carboxamide (10) via mixed anhydride methodology (Figure 5).

Steps :

- Activation : Reaction with ethyl chloroformate (1.1 equiv) and N-methylmorpholine in THF.

- Amination : Addition of aqueous ammonia (28%), stirred 2 hr.

Yield : 88–92% (10).

Coupling of Oxadiazole and Piperidine Fragments

The final step involves forming the amide bond between the oxadiazole (4) and piperidine (10) subunits (Figure 6).

Amide Coupling

A HATU-mediated coupling is employed for high efficiency:

- Activation : Oxadiazole-2-amine (4) (1.0 equiv) and HATU (1.2 equiv) in DMF, 0°C.

- Coupling : Piperidine carboxamide (10) (1.1 equiv), DIPEA (3.0 equiv), 25°C, 12 hr.

Purification : Recrystallization from ethanol/water.

Yield : 65–70%.

Comparative Analysis of Synthetic Routes

Alternative methodologies for key steps were evaluated (Table 1):

Key Findings :

- BrCN outperforms PCl₅ in oxadiazole formation due to milder conditions and reduced side reactions.

- Thiophene-2-sulfonyl chloride ensures regioselective sulfonation versus SO₃·Py.

- HATU coupling achieves superior yields compared to EDC/HOBt.

Mechanistic Insights and Side-Reaction Mitigation

Oxadiazole Cyclization

The BrCN-mediated cyclodehydration proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic cyanogen bromide, followed by elimination of HBr and NH₃. Competing pathways (e.g., triazole formation) are suppressed at low temperatures.

Sulfonation Selectivity

Sulfonyl chloride reactivity is modulated by steric effects; the thiophene ring directs sulfonation exclusively to the piperidine nitrogen due to electronic deactivation of the carboxamide oxygen.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide?

- Methodology :

- Cyclization : Use phosphorus oxychloride (POCl₃) to facilitate oxadiazole ring formation under reflux conditions (80–100°C) .

- Coupling Reactions : Employ nucleophilic substitution or amide coupling (e.g., HATU/DIPEA) in solvents like dimethylformamide (DMF) or dichloromethane .

- Purification : Optimize yields (typically 60–85%) via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) .

- Critical Parameters : Monitor reaction progress with TLC and adjust solvent polarity to minimize byproducts.

Q. What analytical techniques are recommended for structural confirmation?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify protons on the piperidine (δ 1.5–3.5 ppm), thiophene sulfonyl (δ 7.0–7.5 ppm), and oxadiazole (δ 8.0–8.5 ppm) groups .

- ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and sulfonyl (SO₂, δ 110–120 ppm) functionalities .

- Mass Spectrometry (LC-MS) : Verify molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₂N₄O₃S₂: 442.12; observed: 442.3) .

Q. How should biological activity screening be designed for this compound?

- In Vitro Assays :

- Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM; compare IC₅₀ values to cisplatin controls .

- Antimicrobial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC range: 5–50 μg/mL) .

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action?

- Molecular Docking : Model interactions with target proteins (e.g., EGFR) using AutoDock Vina; prioritize binding poses with ΔG < -8 kcal/mol .

- Apoptosis Pathways : Quantify caspase-3/7 activation via fluorometric assays in treated cells (e.g., 2–3-fold increase vs. control) .

- Western Blotting : Assess phosphorylation status of key signaling proteins (e.g., AKT, ERK) to map pathway inhibition .

Q. How can structure-activity relationship (SAR) studies improve potency?

- Analog Design :

- Modify substituents on the 2,4-dimethylphenyl group (e.g., replace methyl with halogens or methoxy) .

- Vary the sulfonyl group (e.g., thiophene-2-sulfonyl vs. benzene sulfonyl) .

- Activity Testing :

- Compare IC₅₀ values across analogs (e.g., 10–50 μM range for anticancer activity) .

- QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic (Hammett σ) and steric parameters with bioactivity .

Q. How should researchers address contradictory data in biological assays?

- Troubleshooting Steps :

- Assay Variability : Replicate experiments across multiple cell lines (e.g., HeLa vs. A549) and validate with independent methods (e.g., flow cytometry vs. MTT) .

- Compound Stability : Verify purity via HPLC (>95%) and assess degradation in DMSO stock solutions over 72 hours .

- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (vehicle-only treatment) .

Q. What methodologies assess metabolic stability and pharmacokinetics?

- Liver Microsome Assays : Incubate compound (10 μM) with rat/human liver microsomes; measure half-life (t₁/₂) using LC-MS/MS (target: t₁/₂ > 30 min) .

- Plasma Protein Binding : Use equilibrium dialysis to calculate unbound fraction (fu > 5% desirable) .

Key Recommendations

- Collaborative Validation : Cross-verify spectral data with crystallographic studies (e.g., single-crystal XRD) for ambiguous signals .

- Toxicity Profiling : Conduct acute toxicity studies in rodent models (LD₅₀ > 500 mg/kg) before in vivo efficacy trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.